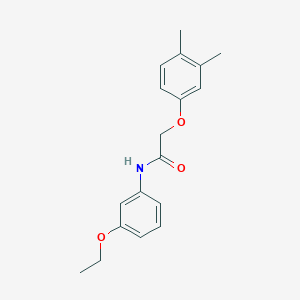
2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide, also known as DMEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMEA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 329.43 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide is not fully understood. However, it is believed that 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has anti-inflammatory, analgesic, and anticancer properties. In vivo studies have shown that 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide can reduce pain and inflammation in animal models of arthritis and can inhibit tumor growth in animal models of cancer. 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has also been shown to have insecticidal properties, making it a potential candidate for the development of insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide. One direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective drugs. Another direction is to explore its potential applications in agriculture, such as the development of insecticides. Additionally, further studies are needed to determine the safety and toxicity of 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide, particularly in humans. Overall, 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has significant potential for a wide range of applications, and further research is needed to fully understand its properties and potential uses.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has also been shown to have anticancer properties, making it a potential candidate for the treatment of cancer. In agriculture, 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to have insecticidal properties, making it a potential candidate for the development of insecticides. In materials science, 2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to have potential applications in the development of polymers and coatings.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-7-5-6-15(11-16)19-18(20)12-22-17-9-8-13(2)14(3)10-17/h5-11H,4,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZXKHMMXOFPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)COC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethyl-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole](/img/structure/B4838941.png)
![methyl 2-{[2-cyano-3-(2-methoxyphenyl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4838948.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N,N-diphenylacetamide](/img/structure/B4838962.png)
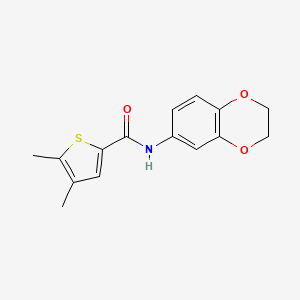
![methyl 3-(4-chlorophenyl)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4838978.png)
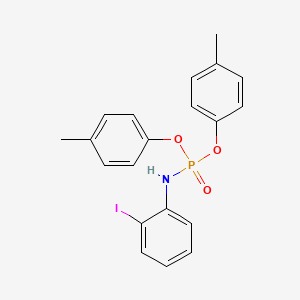
![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4838998.png)
![methyl [4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B4839005.png)
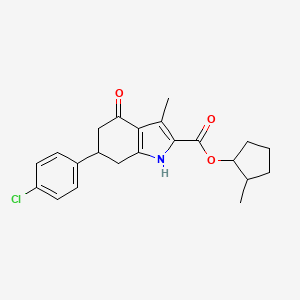
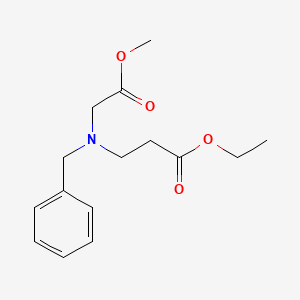

![[(2-{[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4839030.png)

![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4839039.png)